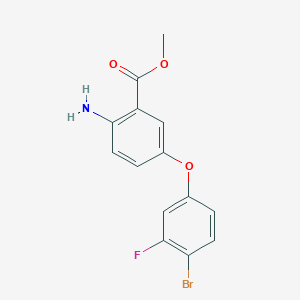
Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate
Descripción general
Descripción
Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate is a complex organic compound that features both amino and ester functional groups. The presence of bromine and fluorine atoms in its structure makes it particularly interesting for various chemical applications due to their unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The bromine and fluorine atoms are usually introduced via halogenation reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully chosen to maximize yield and purity. The use of automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amino groups.
Substitution: Halogen atoms like bromine and fluorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in amines. Substitution reactions can introduce a variety of functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-(4-chloro-3-fluorophenoxy)-benzoic acid methyl ester
- 2-Amino-5-(4-bromo-3-chlorophenoxy)-benzoic acid methyl ester
Uniqueness
What sets Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate apart is the specific combination of bromine and fluorine atoms. This unique arrangement can result in distinct electronic properties, making it particularly useful for specialized applications in both research and industry.
Propiedades
IUPAC Name |
methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO3/c1-19-14(18)10-6-8(3-5-13(10)17)20-9-2-4-11(15)12(16)7-9/h2-7H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAVSVXUWDZXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


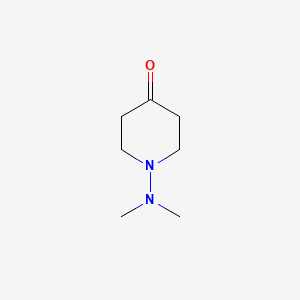

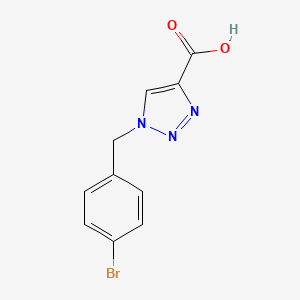
![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)
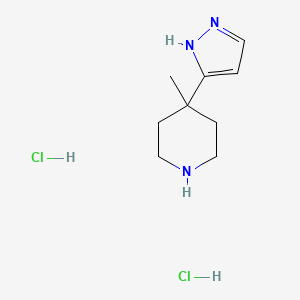
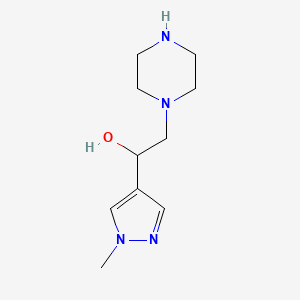

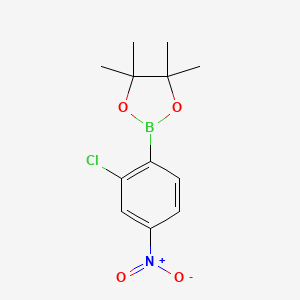

![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)
![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)

![Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1466419.png)
